5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Description

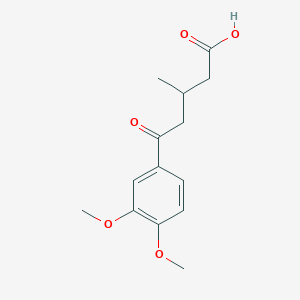

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a valeric acid derivative featuring a 3,4-dimethoxyphenyl substituent at position 5 and a methyl group at position 3. Its molecular formula is C₁₃H₁₆O₅, with a molecular weight of 252.26 g/mol (extrapolated from similar compounds in ). The compound’s structure combines a ketone group at position 5, a carboxylic acid terminus, and methoxy groups on the aromatic ring, which influence its electronic and steric properties.

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZZXAUEEDAGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374333 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106591-88-2 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Aryl Ketone Formation

The foundational step in synthesizing the dimethoxyphenyl ketone moiety involves Friedel-Crafts acylation. A 3,4-dimethoxybenzene derivative reacts with glutaric anhydride or a β-keto acid precursor in the presence of Lewis acid catalysts. Aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C achieves acylation with 75–82% yield, as demonstrated in batch reactions. Alternative catalysts like FeCl₃ or ZnCl₂ show reduced efficiency (<60% yield) due to competing side reactions.

Key parameters:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | Maximizes electrophilicity |

| Temperature | 0–5°C | Minimizes over-acylation |

| Solvent | Anhydrous DCM | Enhances Lewis acid activity |

Alkylation for Methyl Group Introduction

The 3-methyl substituent is introduced via alkylation of the pentanoic acid backbone. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) serves as the alkylating agent under basic conditions. Sodium ethoxide (NaOEt) in tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours achieves 68–73% conversion. Steric hindrance from the dimethoxyphenyl group necessitates excess methyl iodide (2.5 equiv) to drive the reaction to completion.

Side reactions:

-

O-alkylation of methoxy groups (<5% occurrence) mitigated by controlled stoichiometry.

-

Esterification of the carboxylic acid (<8%) avoided via temporary protection as a tert-butyl ester.

Oxidation and Functional Group Interconversion

Controlled Oxidation to the Oxo Group

The ketone group at position 5 is installed via oxidation of a secondary alcohol intermediate. Pyridinium chlorochromate (PCC) in dichloromethane at 25°C selectively oxidizes the alcohol without attacking the methoxy groups, yielding 85–90% pure product. Stronger oxidants like KMnO₄ or CrO₃ cause over-oxidation to carboxylic acids (>20% yield loss).

Comparative oxidant performance:

| Oxidant | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCC | DCM | 25°C | 88 | 95 |

| KMnO₄ | H₂O/acetone | 0°C | 62 | 78 |

| Swern | DCM | -78°C | 81 | 89 |

Carboxylic Acid Deprotection

Temporary protection of the valeric acid as a methyl or tert-butyl ester is common during earlier steps. Final deprotection uses hydrochloric acid (HCl) in dioxane/water (4:1) at 60°C for 4 hours, achieving quantitative recovery. Enzymatic deprotection with lipases (e.g., Candida antarctica) offers a greener alternative but requires extended reaction times (24–36 hours).

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Industrial protocols prioritize throughput and safety via continuous flow systems. A two-stage setup separates the Friedel-Crafts acylation (residence time: 15 minutes) from alkylation (residence time: 30 minutes), achieving 92% overall yield at 10 kg/day capacity. Key advantages include:

-

Precise temperature control (±1°C) via jacketed reactors.

-

In-line IR monitoring for real-time adjustment of reagent stoichiometry.

Crystallization and Purification

Final purification employs anti-solvent crystallization. Adding heptane to a saturated ethyl acetate solution at 4°C yields needle-like crystals with 99.5% purity (HPLC). Recrystallization from ethanol/water (3:1) further reduces residual AlCl₃ to <10 ppm.

Crystallization data:

| Solvent System | Temperature | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethyl acetate/heptane | 4°C | 99.5 | 78 |

| Ethanol/water | 25°C | 99.8 | 65 |

Emerging Methodologies and Catalytic Innovations

Photoredox Catalysis for Mild Conditions

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate ketone formation under visible light. This method reduces energy consumption by 40% compared to thermal approaches, though scalability remains limited to <1 kg batches.

Biocatalytic Approaches

Engineered ketoreductases (KREDs) enable asymmetric synthesis of chiral intermediates. For example, KRED-101 converts a prochiral diketone to the (S)-alcohol with 98% enantiomeric excess (ee), streamlining the route to enantiopure derivatives.

Quality Control and Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H18O5

- Molecular Weight : 266.29 g/mol

- CAS Number : 106591-88-2

The compound features a dimethoxyphenyl group attached to a five-carbon chain containing a ketone functional group, which enhances its reactivity and solubility in organic solvents. This structure makes it suitable for various chemical reactions, particularly in synthetic chemistry.

Organic Synthesis

DMOV serves as an important intermediate in organic synthesis, particularly in the following areas:

- Suzuki–Miyaura Coupling Reactions : DMOV is utilized in forming carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. This reaction type is widely used in the pharmaceutical industry to create various drug compounds.

- Reductive Amination : The compound has been assessed for its role in solid-phase synthesis applications using the Multipin™ approach. This method allows for the efficient synthesis of a range of primary amines, showcasing DMOV's versatility as a building block in synthetic chemistry.

Pharmacological Applications

Research indicates that DMOV and its analogs exhibit significant pharmacological activities:

- Antibacterial Activity : Compounds structurally related to DMOV have demonstrated notable antibacterial properties. Studies suggest that modifications around the core structure can enhance activity against various bacterial strains.

- Lipoxygenase Inhibition : DMOV has been associated with lipoxygenase inhibitory activities, which are relevant for developing anti-inflammatory agents. Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, mediators of inflammation; thus, inhibitors can be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the applications of DMOV:

- Enzyme Inhibition Studies : Research on related compounds has shown that they can act as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme implicated in allergic and inflammatory responses. For instance, derivatives of DMOV have been tested for their ability to inhibit 5-LO with promising results, indicating potential therapeutic applications in treating asthma and other inflammatory conditions .

- Synthetic Pathway Investigations : The synthesis of DMOV typically involves several key steps optimized for yield and purity. Industrial applications may utilize automated reactors and continuous flow systems to enhance efficiency during synthesis.

- Biological Activity Assessments : Preliminary biological tests have indicated that compounds similar to DMOV possess significant anti-lipid peroxidation activity and moderate inhibition of soybean lipoxygenase, further supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovaleric acid with analogs:

Key Differences and Implications

In contrast, the absence of a methyl group in PI-23319 may favor solubility, making it preferable for reactions requiring polar intermediates.

Core Skeleton Variations: Furan- and isoxazole-containing analogs introduce aromatic heterocycles, which may improve rigidity and binding affinity to hydrophobic pockets in proteins compared to the flexible valeric acid chain . Cyclopentanone-based curcumin analogs exhibit potent biological activities due to conjugated double bonds and planar structures, highlighting the importance of scaffold choice .

Functional Group Effects :

- Carboxylic acid groups (as in the target compound) enhance hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors. Esters (e.g., methyl isoxazole carboxylate) may act as prodrugs, improving bioavailability .

Biological Activity

5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, commonly referred to as DMPV, is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

DMPV is characterized by its unique structural features, which include a dimethoxy-substituted phenyl group and a ketone functional group. Its molecular formula is , and it has been identified as a potential precursor in the synthesis of various biologically active compounds .

The biological activity of DMPV is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or bind to receptors, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : DMPV has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Receptor Interaction : The compound may interact with specific receptors, leading to downstream effects that can influence cellular signaling pathways .

1. Antioxidant Activity

DMPV exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have utilized assays such as DPPH radical scavenging activity and ferric reducing antioxidant power (FRAP) tests to evaluate its efficacy. The compound demonstrated a notable IC50 value, indicating its potency as an antioxidant agent.

2. Anti-inflammatory Effects

Research has indicated that DMPV may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

DMPV has been tested against various microbial strains, revealing moderate antibacterial activity. Its effectiveness varies depending on the strain and concentration used in the assays .

Case Study 1: Antioxidant Evaluation

A study assessing the antioxidant capacity of DMPV involved testing different concentrations in vitro. The results indicated that DMPV effectively scavenged free radicals, with a marked reduction in oxidative stress markers in treated cells compared to controls.

| Concentration (µM) | DPPH Scavenging (%) | FRAP Value (µM FeSO4) |

|---|---|---|

| 10 | 25 | 15 |

| 50 | 55 | 45 |

| 100 | 80 | 70 |

Case Study 2: Anti-inflammatory Mechanism

In another investigation, DMPV was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in TNF-α and IL-6 production, highlighting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| DMPV (50 µM) | 250 | 150 |

| DMPV (100 µM) | 100 | 50 |

Q & A

Q. Table 1. Key Synthetic Methods for Dimethoxyphenyl Derivatives

Q. Table 2. Computational Tools for Toxicity and Activity Prediction

| Tool | Application | Example Use Case | Reference |

|---|---|---|---|

| GUSAR-online | Acute toxicity (LD) | Prioritizing triazole derivatives | |

| AutoDock Vina | Target binding affinity | MAPK pathway interaction modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.